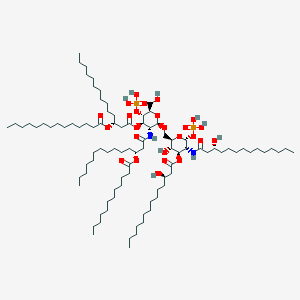
ヒドロキシコデノン
説明
Hydroxycodeinone (HC) is a synthetic opioid compound that is used for medicinal and research purposes. It is a semi-synthetic opioid that is derived from codeine and is approximately 8-10 times more potent than morphine. It is used for the treatment of moderate to severe pain and is also used in laboratory experiments to study the effects of opioids on the body.
科学的研究の応用
疼痛管理
ヒドロキシコデノンは、オキシコドンの合成における主要な中間体であり、中等度から重度の疼痛の治療に広く使用される鎮痛剤です 。このプロセスには、テバインのC14水酸化、続いてヒドロキシコデノンの触媒的加水分解が含まれます。オキシコドンの高い有効性により、疼痛管理プロトコルにおける重要な成分となっています。
オピオイド拮抗薬の生産
この化合物は、ナロキソンまたはナルトレキソンなどのオピオイド拮抗薬を製造するためにも有用です 。これらは、薬物過剰摂取時の緊急治療に不可欠であり、WHOの必須医薬品リストに含まれています。変換には、ヒドロキシコデノンから始まる困難なN-脱メチル化プロセスが含まれます。
化学合成の最適化
ヒドロキシコデノンに関する研究には、収率と純度を高めるための合成方法の改善が含まれます。 例えば、酸化工程でテバインの塩酸塩を使用すると、現在、高収率で高純度のヒドロキシコデノンが得られます 。このような最適化は、工業規模の生産にとって重要です。
医薬品中間体
ヒドロキシコデノンは、オキシモルホンやN-ノルオキシモルホンなど、他の14-ヒドロキシオピエートの合成における中間体として機能します 。これらは、高度な疼痛管理に適用され、従来のオピオイドに対する強力な代替手段となります。
連続フロー化学
この化合物は、安全な操作と高い原子経済性を特徴とする、オキシコドン生産のためのスケーラブルな連続フローセットアップの一部です 。連続フロー化学は、安全性、スケーラビリティ、環境への影響という点で利点を提供する成長分野です。
合成におけるリアルタイム分析
反応器出力でのオンラインUHPLC分析を統合することにより、ヒドロキシコデノン合成中のリアルタイムプロセスデータを取得できます 。分析化学のこの進歩により、品質管理とプロセス最適化が保証されます。
安全な酸化プロセス
ヒドロキシコデノン合成のために、ギ酸で安全で効率的な酸化方法を開発することは、別の研究アプリケーションです 。化学プロセスにおける安全性は、特に反応性の中間体を取り扱う場合、最も重要です。
環境への影響の削減
ヒドロキシコデノンに関する研究は、原子経済性を向上させ、合成における廃棄物を最小限に抑えることで、環境への影響を軽減することに重点を置いています 。これは、医薬品製造の持続可能性を目指したグリーンケミストリーの原則と一致しています。
作用機序
Target of Action
Hydroxycodeinone, also known as 14-Hydroxydihydrocodeinone, is a semi-synthetic opioid derived from thebaine . It is an active metabolite of oxycodone , which primarily targets the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and analgesia.
Mode of Action
Hydroxycodeinone, like other opioids, exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor . This binding inhibits the release of nociceptive neurotransmitters, thereby reducing the perception of pain . The compound also has a structural alert for genotoxicity .
Biochemical Pathways
The synthesis of Hydroxycodeinone involves a two-step process starting from thebaine . The first step involves the oxidation of thebaine into 14-Hydroxycodeinone. The second step involves the reduction of 14-Hydroxycodeinone via catalytic hydrogenation
Pharmacokinetics
It is known that the compound is a metabolite of oxycodone . Oxycodone is extensively metabolized in the liver, primarily via CYP3A-mediated N-demethylation to noroxycodone, and CYP2D6-mediated O-demethylation to oxymorphone . Hydroxycodeinone likely follows similar metabolic pathways.
Result of Action
Given its structural similarity to oxycodone, it is likely to have similar effects, including analgesia and potential genotoxicity .
Action Environment
The action, efficacy, and stability of Hydroxycodeinone can be influenced by various environmental factors. Additionally, individual variations in liver enzyme activity can influence the metabolism and efficacy of Hydroxycodeinone .
生化学分析
Biochemical Properties
Hydroxycodeinone plays a significant role in biochemical reactions, particularly in the synthesis of opioid analgesics. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in its synthesis is CYP3A4, which catalyzes the oxidation of thebaine to hydroxycodeinone. Additionally, hydroxycodeinone interacts with opioid receptors, particularly the mu-opioid receptor, where it exhibits agonistic activity, leading to analgesic effects .
Cellular Effects
Hydroxycodeinone influences various cellular processes and cell types. It affects cell signaling pathways by binding to opioid receptors, leading to the inhibition of adenylate cyclase activity and a decrease in cyclic AMP levels. This interaction results in altered gene expression and modulation of cellular metabolism. Hydroxycodeinone has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential anti-tumor properties .
Molecular Mechanism
The molecular mechanism of hydroxycodeinone involves its binding to opioid receptors, particularly the mu-opioid receptor. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. Hydroxycodeinone also influences the expression of various genes involved in pain modulation and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydroxycodeinone have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade under certain environmental factors such as light and temperature. Long-term studies have shown that hydroxycodeinone can induce sustained analgesic effects, but prolonged exposure may lead to tolerance and dependence .
Dosage Effects in Animal Models
The effects of hydroxycodeinone vary with different dosages in animal models. At low doses, it exhibits potent analgesic effects with minimal adverse effects. At higher doses, hydroxycodeinone can cause respiratory depression, sedation, and other toxic effects. Threshold effects have been observed, where increasing the dosage beyond a certain point does not proportionally increase the analgesic effect but significantly raises the risk of adverse effects .
Metabolic Pathways
Hydroxycodeinone is involved in several metabolic pathways. It is primarily metabolized in the liver by the enzyme CYP3A4, which converts it to noroxycodone and oxymorphone. These metabolites are further conjugated and excreted via the kidneys. The metabolic pathways of hydroxycodeinone are crucial for its pharmacokinetics and therapeutic efficacy .
Transport and Distribution
Hydroxycodeinone is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, which facilitates its transport in the bloodstream. Additionally, hydroxycodeinone can cross the blood-brain barrier, allowing it to exert its analgesic effects on the central nervous system. The distribution of hydroxycodeinone is influenced by its lipophilicity and affinity for opioid receptors .
Subcellular Localization
The subcellular localization of hydroxycodeinone is primarily within the cytoplasm and the plasma membrane, where it interacts with opioid receptors. It may also localize to specific organelles involved in its metabolism, such as the endoplasmic reticulum and mitochondria. Post-translational modifications and targeting signals play a role in directing hydroxycodeinone to these compartments .
特性
IUPAC Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-6,13,16,21H,7-9H2,1-2H3/t13-,16+,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCRAERBSFHMPL-XFKAJCMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(=O)C=CC2(C1CC5=C3C(=C(C=C5)OC)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316557 | |
| Record name | Hydroxycodeinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
508-54-3 | |
| Record name | Hydroxycodeinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxycodeinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxycodeinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α)-7,8-didehydro-4,5-epoxy-14-hydroxy-3-methoxy-17-methylmorphinan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYCODEINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91138F771G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(R)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241416.png)


![[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxypropanoate](/img/structure/B1241421.png)
![(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethylsulfonylamino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1241426.png)
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241428.png)


![14-Amino-17-butan-2-yl-9,32-dihydroxy-15,18,21-trioxo-2-oxa-16,19,22-triazapentacyclo[23.2.2.13,7.15,20.18,12]dotriaconta-1(27),3,5,7(32),8,10,12(31),25,28-nonaene-23-carboxylic acid](/img/structure/B1241433.png)



